4-chloro-N,N-diethylbenzamide
Overview
Description
4-Chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and diethylamine.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and diethylamine.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
4-Chloro-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the diethylamide group can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparison with Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylbenzamide: Lacks the chlorine substitution on the benzene ring.
4-Chlorobenzamide: Lacks the diethyl substitution on the amide nitrogen.
Uniqueness: 4-Chloro-N,N-diethylbenzamide is unique due to the presence of both the chlorine atom and the diethylamide group, which can confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIFBGNOSBKNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323846 | |
Record name | 4-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-38-3 | |
Record name | NSC404988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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